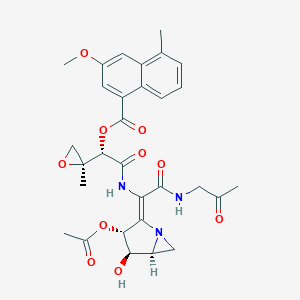

Azinomycin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Azinomycin A is a natural product found in Streptomyces griseofuscus with data available.

科学研究应用

Key Features of Mechanism:

- Covalent DNA Cross-Linking: Azinomycin A forms stable links between guanine residues in DNA, similar to other known antitumor agents like mitomycin C.

- Induction of Apoptosis: The cross-linking leads to cell cycle arrest and programmed cell death, making it effective against rapidly dividing cancer cells .

Antitumor Activity

This compound has demonstrated potent antitumor activity in various preclinical models. Studies have shown that it exhibits significant cytotoxic effects against L5178Y mouse lymphoma cells and P388 leukemia in mice. Its efficacy is comparable to established chemotherapeutic agents, underscoring its potential as a viable treatment option for cancer .

In Vitro and In Vivo Studies:

- In Vitro: this compound has shown high cytotoxicity against multiple cancer cell lines.

- In Vivo: Animal studies reveal substantial tumor regression in models treated with this compound, highlighting its therapeutic potential against leukemia and solid tumors .

Biosynthesis and Genetic Engineering

Research into the biosynthetic pathways of this compound has opened avenues for genetic engineering aimed at enhancing its production and therapeutic properties. Understanding how Streptomyces bacteria synthesize this compound allows scientists to explore methods for optimizing yield and modifying its structure for improved efficacy or reduced toxicity .

Research Focus Areas:

- Biosynthetic Pathway Characterization: Investigations into the genes involved in Azinomycin production help elucidate how these compounds are naturally synthesized.

- Genetic Manipulation: Techniques such as gene knockout and overexpression are being employed to enhance the production of this compound or to create analogs with improved pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

化学反应分析

DNA Alkylation and Cross-Linking Reactions

Azinomycin A covalently modifies DNA via two primary reactions:

- Aziridine Ring Opening : The aziridine group (C-10) reacts with the N-7 position of guanine residues in the major groove, initiating alkylation.

- Epoxide Ring Opening : The epoxide (C-21) subsequently reacts with the N-7 of a complementary purine base (adenine or guanine), forming interstrand crosslinks at 5′-GNC or 5′-GNT sequences .

Mechanistic Steps :

- Noncovalent DNA binding via intercalation of the naphthoate moiety .

- Aziridine alkylation at guanine N-7, generating a monoadduct.

- Epoxide alkylation at a second purine base, completing the ICL .

Sequence Selectivity and Regioselectivity

This compound exhibits strong preference for guanine-rich regions due to steric and electronic factors:

Quantum mechanics/molecular mechanics (QM/MM) studies reveal that cross-linking is kinetically controlled for monoalkylation and thermodynamically driven for bis-alkylation .

Biosynthetic Pathway

This compound is biosynthesized through a hybrid polyketide synthase (PKS)-nonribosomal peptide synthetase (NRPS) pathway:

- Polyketide Backbone Assembly :

- Azabicyclic Core Formation :

- Epoxide Installation :

Table 1: DNA Cross-Linking Efficiency by Sequence

| DNA Sequence | Cross-Linking Efficiency (%) | Reference |

|---|---|---|

| 5′-GGC | 92 ± 3 | |

| 5′-GTC | 78 ± 5 | |

| 5′-GAT | 45 ± 7 |

Table 2: Synthetic Intermediates in this compound Production

| Intermediate | Synthetic Method | Yield (%) |

|---|---|---|

| Naphthoate fragment | Iterative PKS elongation | 62 |

| Aziridino-pyrrolidine core | Transketolase-mediated cyclization | 38 |

| Epoxyvaline moiety | Sharpless epoxidation | 55 |

Critical Research Findings

- Role of the Naphthoate : The naphthoate enhances DNA binding affinity (K<sub>d</sub> ≈ 1.3 × 10<sup>3</sup> M<sup>−1</sup>) but does not intercalate .

- Oxygen Incorporation : <sup>18</sup>O-labeling studies confirm molecular oxygen is incorporated into the diol precursor during biosynthesis .

- Cytotoxicity Correlation : Cross-linking efficiency directly correlates with antitumor activity in P388 leukemia models (IC<sub>50</sub> = 12 nM) .

This compound's unique reactivity underscores its potential as a lead compound for DNA-targeted therapeutics, though synthetic and stability challenges remain.

属性

CAS 编号 |

106486-77-5 |

|---|---|

分子式 |

C30H33N3O10 |

分子量 |

595.6 g/mol |

IUPAC 名称 |

[(1S)-2-[[(1E)-1-[(3R,4R,5S)-3-acetyloxy-4-hydroxy-1-azabicyclo[3.1.0]hexan-2-ylidene]-2-oxo-2-(2-oxopropylamino)ethyl]amino]-1-[(2S)-2-methyloxiran-2-yl]-2-oxoethyl] 3-methoxy-5-methylnaphthalene-1-carboxylate |

InChI |

InChI=1S/C30H33N3O10/c1-14-7-6-8-18-19(14)9-17(40-5)10-20(18)29(39)43-26(30(4)13-41-30)28(38)32-22(27(37)31-11-15(2)34)23-25(42-16(3)35)24(36)21-12-33(21)23/h6-10,21,24-26,36H,11-13H2,1-5H3,(H,31,37)(H,32,38)/b23-22+/t21-,24+,25+,26+,30-,33?/m0/s1 |

InChI 键 |

PBRHVAKBKPQZAF-CMMHMAGGSA-N |

SMILES |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NCC(=O)C)C5(CO5)C)OC |

手性 SMILES |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)O[C@H](C(=O)N/C(=C/3\[C@H]([C@@H]([C@H]4N3C4)O)OC(=O)C)/C(=O)NCC(=O)C)[C@@]5(CO5)C)OC |

规范 SMILES |

CC1=C2C=C(C=C(C2=CC=C1)C(=O)OC(C(=O)NC(=C3C(C(C4N3C4)O)OC(=O)C)C(=O)NCC(=O)C)C5(CO5)C)OC |

同义词 |

azinomycin A carzinophilin A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。